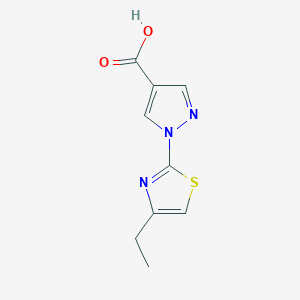

1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a carboxylic acid group at the 4-position and a 4-ethyl-1,3-thiazol-2-yl moiety at the 1-position. This structure combines the aromaticity of pyrazole with the electron-rich thiazole ring, making it a candidate for applications in medicinal chemistry and agrochemicals.

Pyrazole-thiazole hybrids are of interest due to their bioactivity, including antimicrobial and enzyme-inhibitory properties. For instance, pyrazole derivatives are widely used in agrochemicals like pyrazosufuron , while thiazole-containing compounds often exhibit metabolic stability and binding affinity in drug design.

Propriétés

IUPAC Name |

1-(4-ethyl-1,3-thiazol-2-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-7-5-15-9(11-7)12-4-6(3-10-12)8(13)14/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKWDDKSUNRVSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of the Pyrazole-4-carboxylic Acid Core

The pyrazole-4-carboxylic acid scaffold can be synthesized by condensation and cyclization reactions starting from β-ketoesters and hydrazine derivatives. A representative method, adapted from related pyrazole carboxylic acid syntheses, involves:

Step 1: Formation of a key intermediate (Compound A)

React ethyl acetoacetate with triethyl orthoformate and acetic anhydride under heating (110–120 °C) to yield an intermediate suitable for pyrazole ring formation. This step involves reflux and subsequent reduced pressure distillation to purify the intermediate.Step 2: Cyclization with methylhydrazine

The intermediate is reacted with a 40% methylhydrazine aqueous solution in the presence of sodium hydroxide at low temperatures (8–20 °C) to form the pyrazole ring system (Compound B). The reaction mixture is then allowed to separate, and the supernatant containing the pyrazole compound is collected.Step 3: Acidification and isolation

The supernatant is heated with dilute hydrochloric acid (15% by mass) at 85–90 °C to precipitate the pyrazole-4-carboxylic acid, which is then isolated by centrifugation and drying.

This method is exemplified in the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and can be adapted for related pyrazole derivatives by modifying substituents.

| Step | Reagents/Conditions | Temperature (°C) | Key Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120 | Reflux, then reduced pressure distillation |

| 2 | 40% methylhydrazine, sodium hydroxide, toluene | 8–20 | Stirring, layering, supernatant collection |

| 3 | Hydrochloric acid (15%), heating | 85–90 | Precipitation, centrifugation, drying |

Alternative Synthetic Approaches and Process Enhancements

Microwave-assisted synthesis : This technique has been explored in related heterocyclic syntheses to reduce reaction times and improve yields by providing rapid and uniform heating.

Continuous flow reactors : Industrial scale syntheses may employ continuous flow technology to optimize reaction parameters such as temperature, residence time, and mixing, leading to enhanced reproducibility and scalability.

Use of protecting groups : To prevent side reactions during the introduction of the thiazolyl substituent, protecting groups on the pyrazole nitrogen or carboxylic acid may be employed temporarily.

Comparative Data Table of Key Preparation Parameters

| Parameter | Method 1 (Batch Synthesis) | Method 2 (Microwave-Assisted) | Method 3 (Continuous Flow) |

|---|---|---|---|

| Reaction Type | Condensation, cyclization, acidification | Same as batch but with microwave heating | Same as batch with continuous flow control |

| Temperature Range (°C) | 8–120 | 80–130 (microwave optimized) | 80–120 (precise control) |

| Reaction Time | Several hours (up to 4 h reflux) | Minutes to 1 hour | Minutes to hours depending on flow rate |

| Yield (%) | 85–98 (depending on step) | Comparable or improved | Comparable with better reproducibility |

| Scalability | Moderate (batch size limited by reactor) | Limited by microwave reactor size | High (industrial scale possible) |

| Purification | Distillation, centrifugation, filtration | Similar | Similar |

Research Findings and Notes

The preparation of pyrazole-4-carboxylic acid derivatives via condensation of β-ketoesters with hydrazine derivatives is well-established and yields high purity products when reaction conditions are carefully controlled.

The introduction of heterocyclic substituents such as 4-ethyl-1,3-thiazol-2-yl groups requires careful selection of electrophilic partners and reaction conditions to avoid ring opening or rearrangement.

Process parameters such as temperature, reagent ratios, and reaction time critically influence the yield and purity of the final product.

Industrial synthesis benefits from continuous flow methods and microwave-assisted reactions to improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that derivatives of this compound can inhibit specific pathways associated with inflammation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including this compound, demonstrating their efficacy in reducing pain in animal models through inhibition of cyclooxygenase enzymes .

Agricultural Science

In agricultural applications, this compound has shown promise as a pesticide or herbicide. Its thiazole ring structure is known to enhance biological activity against various pests and weeds.

Data Table: Efficacy Against Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | Journal of Agricultural Sciences |

| Whiteflies | 78 | Journal of Agricultural Sciences |

Materials Science

This compound is being explored for its potential use in the development of novel materials, particularly in the synthesis of polymers and nanomaterials. Its unique properties may contribute to enhanced thermal stability and mechanical strength.

Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved the mechanical properties and thermal resistance of the resulting materials .

Mécanisme D'action

The mechanism of action of 1-(4-ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Molecular Parameters

*Molecular weight calculated based on formula C₉H₁₀N₃O₂S.

Key Observations :

- Substituent Effects: The 4-ethyl group on the thiazole in the target compound contrasts with bulkier aryl groups (e.g., 3-fluorophenyl in or thiophene in ).

- Electron-Withdrawing Groups : Compounds with -CF₃ (e.g., ) exhibit stronger acidity (pKa ~1–2) compared to the target compound’s -COOH (pKa ~4–5), influencing reactivity and binding in biological systems.

- Hybrid Systems : Pyrazole-thiazole hybrids (e.g., ) demonstrate enhanced metabolic stability over simpler pyrazole derivatives , aligning with trends in drug design .

Research Findings and Data Analysis

Physicochemical Properties

- Solubility : The target compound’s ethyl group may enhance solubility in organic solvents compared to fluorophenyl-substituted analogs, which are more lipophilic (logP ~3.5 vs. ~2.8) .

- Thermal Stability : Thiophene-substituted derivatives (e.g., ) exhibit higher thermal stability (decomposition >250°C) due to aromatic rigidity, whereas ethyl-substituted analogs may degrade at lower temperatures .

Crystallography and Hydrogen Bonding

- Crystal Packing: Hirshfeld surface analysis of 5-amino-pyrazole-carboxylic acids reveals intermolecular hydrogen bonds between -COOH and amino groups, stabilizing crystal lattices . Similar interactions are expected in the target compound, influencing solubility and formulation.

Activité Biologique

1-(4-Ethyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant studies and data.

- Molecular Formula : C9H9N3O2S

- Molecular Weight : 223.25 g/mol

- CAS Number : 1342218-33-0

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds, with some showing up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Compound 4 | 61 | 76 | 10 |

| Dexamethasone | 76 | 86 | 1 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxic effects against different cancer cell lines.

For instance, a review reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells. The compound's mechanism of action includes inducing apoptosis and inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 49.85 | Induction of apoptosis |

| MCF7 | 0.01 | Inhibition of proliferation |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. Compounds have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies revealed that certain derivatives could inhibit bacterial growth effectively .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 40 µg/mL |

Case Study 1: Synthesis and Evaluation

A study synthesized a series of thiazolyl-pyrazole derivatives and evaluated their anti-inflammatory activity using carrageenan-induced edema models in rats. The most potent compounds demonstrated comparable effects to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Anticancer Screening

Another research effort focused on the anticancer activity of pyrazole derivatives against human cancer cell lines such as HeLa and NCI-H460. The results indicated that some compounds significantly inhibited cell growth with IC50 values ranging from 0.07 to 0.16 µM .

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate charge distribution on the pyrazole-carboxylic acid moiety to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding to HIF prolyl hydroxylase (PDB: 5L9B) to identify key hydrogen bonds (e.g., carboxylic acid with Arg283) .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >60) and CYP450 inhibition risks .

How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Q. Methodological Focus

- Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer for exothermic steps (e.g., thiazole ring formation) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

- By-Product Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

What orthogonal validation methods are recommended for confirming target engagement in cellular models?

Q. Advanced Research Focus

- CETSA (Cellular Thermal Shift Assay) : Detect compound-induced stabilization of HIF-1α in lysates .

- Click Chemistry : Incorporate alkyne tags into the pyrazole ring for pull-down assays and target identification via MS/MS .

How do pH and solvent systems influence the stability of this compound during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.